2-chloro-N',N'-diphenylacetohydrazide
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Overview
Description
2-chloro-N’,N’-diphenylacetohydrazide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.726 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a hydrazide group, and two phenyl rings. It is primarily used in scientific research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’,N’-diphenylacetohydrazide typically involves the reaction of 2-chloroacetohydrazide with diphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 2-chloro-N’,N’-diphenylacetohydrazide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.
Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used. The reactions are usually performed in aqueous or organic solvents under controlled temperature conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Azides or other oxidized products.
Reduction Reactions: Hydrazines or other reduced derivatives.
Scientific Research Applications
2-chloro-N’,N’-diphenylacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The chloro group and hydrazide group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Another chloro-substituted amide with similar reactivity but different structural features.
2-chloro-N,N-diethylacetamide: Similar in structure but with ethyl groups instead of phenyl groups.
2-chloro-N-dodecylacetamide: A longer-chain derivative with different physical and chemical properties.
Uniqueness
2-chloro-N’,N’-diphenylacetohydrazide is unique due to its combination of a chloro group, hydrazide group, and two phenyl rings. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-N',N'-diphenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSTTKFJZQFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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